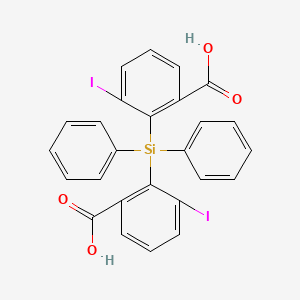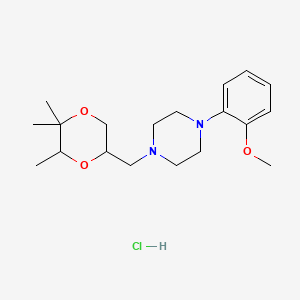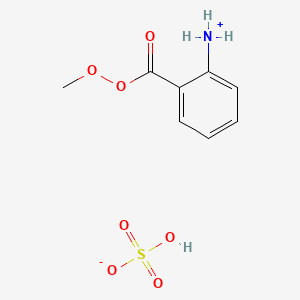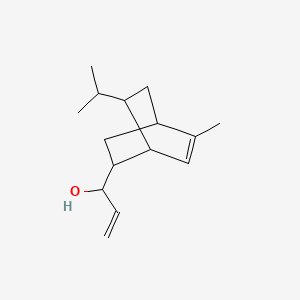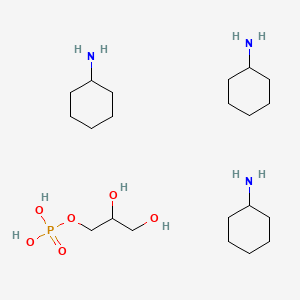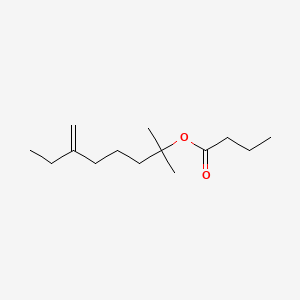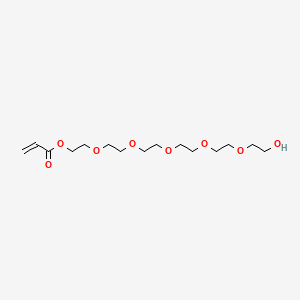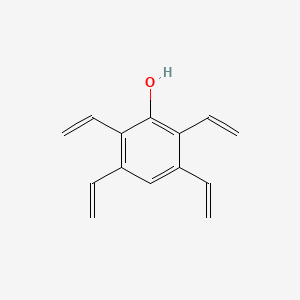
(2-Cyanoethyl)triphenylphosphonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Triphenylphosphoranyl)propanenitrile is an organic compound with the molecular formula C21H18NP It is characterized by the presence of a triphenylphosphoranyl group attached to a propanenitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(Triphenylphosphoranyl)propanenitrile can be synthesized through the reaction of triphenylphosphine with acrylonitrile. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acrylonitrile, followed by nucleophilic attack by the triphenylphosphine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
While specific industrial production methods for 3-(Triphenylphosphoranyl)propanenitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Triphenylphosphoranyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Addition: The compound can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used in substitution reactions.
Addition: Electrophiles such as alkyl halides and carbonyl compounds can react with the nitrile group.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted nitriles.
Addition: Hydroxyalkyl nitriles and other addition products.
Wissenschaftliche Forschungsanwendungen
3-(Triphenylphosphoranyl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Triphenylphosphoranyl)propanenitrile involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The triphenylphosphoranyl group can stabilize reaction intermediates, facilitating various chemical transformations. The nitrile group can participate in nucleophilic addition and substitution reactions, making the compound versatile in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propionitrile: A simple aliphatic nitrile with similar reactivity but lacking the triphenylphosphoranyl group.
Triphenylphosphine: A common reagent in organic synthesis, but without the nitrile functionality.
Acrylonitrile: A nitrile compound used in polymer synthesis, but without the phosphine group.
Uniqueness
3-(Triphenylphosphoranyl)propanenitrile is unique due to the presence of both the triphenylphosphoranyl and nitrile groups, which confer distinct reactivity and stability. This dual functionality makes it a valuable reagent in organic synthesis and a subject of interest in various fields of research.
Eigenschaften
CAS-Nummer |
51353-40-3 |
|---|---|
Molekularformel |
C21H19INP |
Molekulargewicht |
443.3 g/mol |
IUPAC-Name |
2-cyanoethyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C21H19NP.HI/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,18H2;1H/q+1;/p-1 |
InChI-Schlüssel |
GSFHLWCIPHHCTL-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CCC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


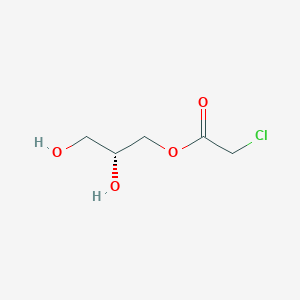
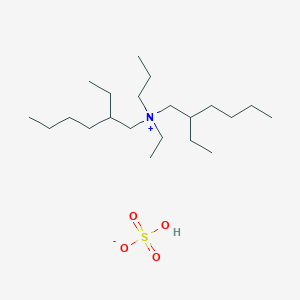

![4-[(3-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12685457.png)
